Cas no 928-97-2 ((3E)-hex-3-en-1-ol)

(3E)-hex-3-en-1-ol structure
(3E)-hex-3-en-1-ol structure
상품 이름:(3E)-hex-3-en-1-ol
CAS 번호:928-97-2
MF:C6H12O
메가와트:100.158882141113
MDL:MFCD00002960
CID:83213
PubChem ID:24902033

(3E)-hex-3-en-1-ol 화학적 및 물리적 성질

이름 및 식별자

    • trans-hex-3-en-1-ol
    • trans-3-Hexen-1-ol
    • (3E)-Hex-3-en-1-ol
    • (3E)-3-HEXEN-1-OL
    • 3-HEXEN-1-OL
    • E-3-HEXEN-1-OL
    • T3 HEXENOL
    • TRANS-3-HEXENOL
    • 3-Hexen-1-ol,(E)- (8CI)
    • 3-Hexen-1-ol, trans- (7CI)
    • (3E)-Hexenol
    • (E)-3-Hexen-1-ol
    • (E)-3-Hexenol
    • (3E)-3-Hexen-1-ol (ACI)
    • 3-Hexen-1-ol, (E)- (8CI)
    • trans-1-Hydroxy-3-hexene
    • (3E)-hex-3-en-1-ol
    • MDL: MFCD00002960
    • 인치: 1S/C6H12O/c1-2-3-4-5-6-7/h3-4,7H,2,5-6H2,1H3/b4-3+
    • InChIKey: UFLHIIWVXFIJGU-ONEGZZNKSA-N
    • 미소: C(/CCO)=C\CC
    • BRN: 1719713

계산된 속성

  • 정밀분자량: 100.08900
  • 동위원소 질량: 100.089
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 7
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 48.1
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 1
  • 불확정 화학 키 입체 중심 수량: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 표면전하: 0
  • 소수점 매개변수 계산 참조값(XlogP): 1.3
  • 토폴로지 분자 극성 표면적: 20.2A^2

실험적 성질

  • 색과 성상: 무색 액체 녹색 향기
  • 밀도: 0.817 g/mL at 25 °C(lit.)
  • 융해점: 99 ºC
  • 비등점: 61-62 °C/12 mmHg(lit.)
  • 플래시 포인트: 화씨 온도: 138.2°f
    섭씨: 59 ° c
  • 굴절률: n20/D 1.439(lit.)
  • 용해도: 미용성(14g/l)(25ºC),
  • 수용성: Slightly soluble in water.
  • 안정성: Stable. Combustible. Incompatible with strong oxidizing agents, strong acids.
  • PSA: 20.23000
  • LogP: 1.33500
  • 머크: 14,4700
  • FEMA: 4356 | TRANS-3-HEXENOL
  • 용해성: 물, 에탄올, 프로필렌글리콜, 에틸에테르에 미용하여 기름과 혼용하다

(3E)-hex-3-en-1-ol 보안 정보

  • 기호: GHS02 GHS07
  • 신호어:Warning
  • 피해 선언: H226,H319
  • 경고성 성명: P305+P351+P338
  • 위험물 운송번호:UN 1987 3/PG 3
  • WGK 독일:3
  • 위험 범주 코드: 36
  • 보안 지침: S26
  • 위험물 표지: Xi
  • 위험 용어:R10
  • 포장 등급:III
  • 위험 등급:3
  • TSCA:Yes
  • 패키지 그룹:III

(3E)-hex-3-en-1-ol 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Enamine
EN300-39013-10.0g
hex-3-en-1-ol, Mixture of isomers
928-97-2
10.0g
$339.0 2023-02-10
TRC
H185260-2.5g
trans-3-Hexen-1-ol
928-97-2
2.5g
$ 98.00 2023-09-07
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L10541-25g
trans-3-Hexen-1-ol, 97%
928-97-2 97%
25g
¥2460.00 2023-02-09
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H112690-25g
(3E)-hex-3-en-1-ol
928-97-2 97%
25g
¥1879.90 2023-09-02
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R011893-5g
(3E)-hex-3-en-1-ol
928-97-2 97%
5g
¥450 2024-05-20
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R011893-1g
(3E)-hex-3-en-1-ol
928-97-2 97%
1g
¥174 2024-05-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T12310-5g
(E)-Hex-3-en-1-ol
928-97-2 97%
5g
¥718.0 2023-09-06
eNovation Chemicals LLC
D628428-5g
trans-3-Hexen-1-ol
928-97-2 97%
5g
$308 2023-09-03
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L10541-5g
trans-3-Hexen-1-ol, 97%
928-97-2 97%
5g
¥643.00 2023-02-09
Life Chemicals
F0001-2233-5g
(3E)-hex-3-en-1-ol
928-97-2 95%+
5g
$60.0 2023-09-07

(3E)-hex-3-en-1-ol 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Hydrogen Catalysts: Alumina ,  Iron ,  Ruthenium Solvents: Ethanol ;  2 MPa, rt → 120 °C; 4 h, 120 °C
참조
Synthesis method of leaf alcohol from piperylene
, China, , ,

합성회로 2

반응 조건
1.1 Reagents: Samarium iodide (SmI2) Solvents: Tetrahydrofuran ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
참조
Ring scission of cyclic β-halo ethers with samarium diiodide: a synthesis of (E)- and (Z)-enynols
Crombie, Leslie; Rainbow, Linda J., Tetrahedron Letters, 1988, 29(49), 6517-20

합성회로 3

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  30 min, 0 °C; 12 h, 20 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
참조
Pd-catalyzed γ-arylation of γ,δ-unsaturated O-carbamates via an unusual haptotropic rearrangement
Royal, Titouan; Baudoin, Olivier, Chemical Science, 2019, 10(8), 2331-2335

합성회로 4

반응 조건
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  2 min, -78 °C; 15 min, -78 °C
1.2 Solvents: Dichloromethane ;  45 min, -78 °C
1.3 Reagents: Triethylamine Solvents: Dichloromethane ;  30 min, -78 °C; 1 h, -78 °C → rt
1.4 Reagents: Piperidinium acetate Solvents: Dimethyl sulfoxide ;  6 - 12 h, 100 °C
1.5 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 14 h, reflux
1.6 Reagents: Sodium sulfate Solvents: Water ;  0 °C
참조
Tandem IBX-Promoted Primary Alcohol Oxidation/Opening of Intermediate β,γ-Diolcarbonate Aldehydes to (E)-γ-Hydroxy-α,β-enals
Kumari, Anupama; Gholap, Sachin P.; Fernandes, Rodney A., Chemistry - An Asian Journal, 2019, 14(13), 2278-2290

합성회로 5

반응 조건
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene][1,1′-(1,2-ethanediyl)bis(1,1-dimet… ,  2374202-84-1 Solvents: Water-d2 ;  2 min, rt; 12 h, rt
참조
A Supramolecular Strategy for Selective Catalytic Hydrogenation Independent of Remote Chain Length
Bender, Trandon A.; Bergman, Robert G.; Raymond, Kenneth N. ; Toste, F. Dean, Journal of the American Chemical Society, 2019, 141(30), 11806-11810

합성회로 6

반응 조건
1.1 Reagents: Methyllithium
1.2 -
참조
Ethylene oxide
Thomas, Edward W., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

합성회로 7

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  0 °C; 10 min, 0 °C; 0 °C → rt; 2.5 h, rt
1.2 Reagents: Water ;  0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
참조
Catalytic Regio- and Enantioselective Oxytrifluoromethylthiolation of Aliphatic Internal Alkenes by Neighboring Group Assistance
Xu, Jia; Zhang, Yuanyuan; Qin, Tian; Zhao, Xiaodan, Organic Letters, 2018, 20(20), 6384-6388

합성회로 8

반응 조건
1.1 Solvents: Diethyl ether
참조
Unsaturated aldehydes and ketones. III. Synthesis of the violet-leaf aldehyde, trans,cis-2,6-nonadien-1-al
Jutz, Christian, Chemische Berichte, 1959, 92, 1983-9

합성회로 9

반응 조건
1.1 Reagents: Diisobutylaluminum hydride Solvents: Octane
1.2 Reagents: Methyllithium Solvents: Diethyl ether
1.3 Reagents: Tributylamine ;  15 °C
1.4 Reagents: Hydrogen ion Solvents: Water
참조
Syntheses using alkyne-derived alkenyl- and alkynylaluminum compounds
Zweifel, George; Miller, Joseph A., Organic Reactions (Hoboken, 1984, 32,

합성회로 10

반응 조건
1.1 Reagents: Hydrogen peroxide Catalysts: Tungstic acid (H2WO4) (reaction products with selenic acid) ,  Selenic acid (reaction products with tungstic acid) Solvents: Acetonitrile ,  Water ;  10 h, 32 °C
참조
Selenium- or tellurium-containing tungsten peroxides and catalysts containing them with high epoxidation activity
, Japan, , ,

합성회로 11

반응 조건
참조
Interaction of 2,3-dibromotetrahydrofuran with ethylmagnesium bromide
Polivin, Yu. N.; Sheveleva, T. S.; Sorokina, E. V.; Karakhanov, R. A.; Makaya, A. I.; et al, Metalloorganicheskaya Khimiya, 1991, 4(6), 1257-61

합성회로 12

반응 조건
1.1 Reagents: Zinc chloride ,  Poly(methylhydrosiloxane) ,  Sodium borohydride Solvents: Diisopropyl ether
참조
Preparation of alcohols using hydride reduction
, World Intellectual Property Organization, , ,

합성회로 13

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  overnight, 0 °C
참조
Synthesis of bicyclic tetrahydrofurans from linear precursors using manganese(III) acetate
Chany, Anne-Caroline; Marx, Leo B.; Burton, Jonathan W., Organic & Biomolecular Chemistry, 2015, 13(35), 9190-9193

합성회로 14

반응 조건
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
참조
Acyl transfer reactions with phosphine oxides: synthesis of E-homoallylic alcohols, cyclopropyl ketones, and γ-hydroxy ketones
Wallace, Paul; Warren, Stuart, Journal of the Chemical Society, 1988, (11), 2971-8

합성회로 15

반응 조건
1.1 Reagents: Sodium borohydride Solvents: Ethanol
참조
Insect sex pheromones. Stereospecific syntheses of few lepidoptera pheromones containing (E)-alkene moiety
Vig, O. P.; Kad, G. L.; Sabharwal, Arun; Dogra, Vijay; Sharma, Sanjiv, Journal of the Indian Chemical Society, 1989, 66(4), 233-5

합성회로 16

반응 조건
참조
Cleavage of 2-ethyl-3-bromotetrahydrofuran by magnesium
Polivin, Yu. N.; Sheveleva, T. S.; Rodin, A. P.; Karakhanov, R. A., Izvestiya Vysshikh Uchebnykh Zavedenii, 1992, 35(9), 110-12

합성회로 17

반응 조건
1.1 Reagents: Magnesium Solvents: Diethyl ether
참조
Ring scission reaction of 2-alkyl-3-chlorotetrahydrofurans by magnesium
Ding, Xinteng; Ge, Yu; Teng, Zhu; Fan, Junyao, Youji Huaxue, 1987, (4), 291-3

합성회로 18

반응 조건
1.1 Reagents: Samarium iodide (SmI2) Solvents: Tetrahydrofuran ,  Hexamethylphosphoramide
참조
Reductions with samarium(II) iodide
Molander, Gary A., Organic Reactions (Hoboken, 1994, 46,

합성회로 19

반응 조건
1.1 Reagents: Methyldiethoxysilane Catalysts: Sodium triethylborohydride ,  (SP-5-13)-Dichloro[N,N′-[(2,6-pyridinediyl-κN)diethylidyne]bis[2,6-bis(1-methyle… Solvents: Toluene ;  -78 °C; 1 h, 40 °C
참조
Selective Cobalt-Catalyzed Reduction of Terminal Alkenes and Alkynes Using (EtO)2Si(Me)H as a Stoichiometric Reductant
Raya, Balaram; Biswas, Souvagya; RajanBabu, T. V., ACS Catalysis, 2016, 6(9), 6318-6323

합성회로 20

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Dichloromethane ,  Water
참조
Transition metal promoted alkylations of alkynols
Coleman, R. A.; O'Doherty, C. M.; Tweedy, H. E.; Harris, T. V.; Thompson, D. W., Journal of Organometallic Chemistry, 1976, 107(1),

(3E)-hex-3-en-1-ol Raw materials

(3E)-hex-3-en-1-ol Preparation Products

(3E)-hex-3-en-1-ol 공급 업체

Suzhou Senfeida Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:928-97-2)TRANS-3-HEXEN-1-OL
주문 번호:sfd22731
인벤토리 상태:in Stock
재다:200kg
순결:99.9%
마지막으로 업데이트된 가격 정보:Friday, 19 July 2024 14:39
가격 ($):discuss personally

(3E)-hex-3-en-1-ol 관련 문헌

추천 기사

추천 공급업체
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:928-97-2)trans-3-Hexen-1-ol
2473906
순결:98%
재다:Company Customization
가격 ($):문의
Amadis Chemical Company Limited
(CAS:928-97-2)(3E)-hex-3-en-1-ol
A859947
순결:99%
재다:25g
가격 ($):157.0